(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-Cancer Applications
- Anti-Proliferative Agents : Novel quinuclidinone derivatives, sharing structural similarities with the specified compound, have been synthesized and evaluated as potential anti-cancer agents. These compounds demonstrated potent anti-cancer activity against A549 and L132 cell lines, with insights into their mechanism of cell death provided through DAPI nuclear staining and DNA fragmentation studies. This highlights their potential in developing new treatments for cancer (Soni, Sanghvi, Devkar, & Thakore, 2015).
Enzyme Inhibition for Medical Applications
- Aldose Reductase Inhibitors : Compounds with structural elements similar to the specified chemical have been synthesized and evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes implicated in diabetic complications. This research suggests these compounds' potential in managing long-term diabetic complications (Saeed et al., 2014).
Antimicrobial Activity
- Antimicrobial Agents : Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains, indicating their potential use in developing new antimicrobial treatments (Patel, Kumari, & Patel, 2012).
Supramolecular Chemistry and Material Science
- Supramolecular Structures : Research into the supramolecular structures of thioxothiazolidin-4-ones reveals insights into hydrogen-bonded dimers, chains of rings, and sheets. These findings are valuable for the development of novel materials and understanding molecular interactions (Delgado et al., 2005).
Luminescent Materials
- Fluorescent Chemosensors : Thiazolone-based zinc complexes related to the queried compound have been developed as solid fluorescent chemosensors with potential applications in environmental monitoring, highlighting their utility in detecting acid/base and toluene through naked-eye detection and significant fluorescent quantum yield changes (Lin et al., 2016).
Properties
IUPAC Name |
methyl 4-[(Z)-[4-oxo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-33-25(32)20-11-9-19(10-12-20)18-22-24(31)29(26(34)35-22)13-5-8-23(30)28-16-14-27(15-17-28)21-6-3-2-4-7-21/h2-4,6-7,9-12,18H,5,8,13-17H2,1H3/b22-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEMWYUMWRNGEY-PYCFMQQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.